molecular formula C14H17NS B1628894 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine CAS No. 56839-02-2

4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine

Cat. No.: B1628894
CAS No.: 56839-02-2
M. Wt: 231.36 g/mol
InChI Key: PAMXCLDESKIOBB-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine is a heterocyclic compound featuring a benzo[b]thiophene moiety fused to a piperidine ring substituted at the 1-position with a methyl group. The benzo[b]thiophene core contributes aromatic and electronic properties, while the piperidine ring introduces conformational flexibility and basicity.

Biological Activity

4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and detailed data regarding the biological activity of this compound.

Chemical Structure and Properties

The compound features a unique fused ring structure that combines a benzo[b]thiophene moiety with a piperidine ring. This structural configuration is believed to contribute significantly to its biological activity by allowing interactions with various molecular targets.

The mechanism of action for this compound involves its ability to bind selectively to certain enzymes and receptors, modulating their activity. Specifically, it may interact with hydrophobic pockets in proteins and form hydrogen bonds with amino acid residues, thereby influencing biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it demonstrated significant antiproliferative activity with IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its potency against specific cancer types.

Cell Line IC50 (µM) Activity
MDA-MB-23119.9Breast cancer
MCF-775.3Breast cancer
COV31832.0Ovarian cancer
OVCAR-325.0Ovarian cancer

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has shown potential anti-inflammatory activity in preclinical models. It was found to reduce inflammation markers significantly in animal models of acute inflammation .

Case Studies

One significant study evaluated the efficacy of this compound in treating neuropathic pain induced by oxaliplatin in mice. The results indicated that administration at doses of 30 mg/kg and 45 mg/kg elevated the pain threshold by up to 51.9% (p < 0.0001), demonstrating its potential as an analgesic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity IC50 (µM)
Benzo[b]thiopheneModerate antimicrobial>100
PiperidineLimited anticancer effects>100
3-(Benzo[b]thiophen-2-yl)pyrrolidineSignificant antiseizure/antinociceptive effectsVariable (up to 3.59)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzo[b]thiophene moiety undergoes electrophilic substitution at the 3-position due to its electron-rich aromatic system.

Key Reactions:

  • Halogenation : Chlorination or bromination occurs at the 3-position under acidic conditions (e.g., Cl₂/FeCl₃ or Br₂/H₂SO₄) .

  • Alkylation/Ethylation : Ethoxy groups are introduced via palladium-catalyzed carbonylative coupling with alcohols (e.g., methanol under CO pressure) .

Reaction TypeReagents/ConditionsProductYieldSource
EthylationPdCl₂(PPh₃)₂, CO (40 atm), MeOH, 100°C3-ethoxy-benzo[b]thiophene72–89%

Piperidine Ring Functionalization

The 1-methylpiperidine group participates in reductive amination and alkylation reactions.

Key Reactions:

  • Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., isoquinoline sulfonyl chloride) yields sulfonamide derivatives .

Reaction TypeReagents/ConditionsProductYieldSource
SulfonylationIsoquinoline sulfonyl chloride, DIPEA, DCMSulfonamide derivative94%

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable integration with aryl or heteroaryl systems.

Key Reactions:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-methylpiperazine boronate) under Pd(OAc)₂ catalysis .

  • Buchwald–Hartwig Amination : Forms C–N bonds with primary amines (e.g., benzylamine) using Xantphos as a ligand .

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄, dioxane4-(4-methylpiperazin-1-yl) derivative68%

Benzo[b]thiophene Oxidation:

  • Epoxidation : Using m-CPBA forms an epoxide at the 2,3-position .

  • Oxidation to Sulfone : H₂O₂/AcOH converts the thiophene ring to a sulfone .

Reaction TypeReagents/ConditionsProductYieldSource
Sulfone FormationH₂O₂ (30%), AcOH, 60°CBenzo[b]thiophene-1,1-dioxide85%

Piperidine Reduction:

  • LiAlH₄ Reduction : Converts ester groups on adjacent substituents to alcohols .

Biological Activity-Driven Modifications

Derivatives of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine are tailored for receptor binding:

  • Dopamine/Serotonin Receptor Ligands : Introduction of sulfonyl groups enhances affinity for D₂ and 5-HT₂A receptors .

  • Kinase Inhibitors : Ethoxy substitutions improve solubility and pharmacokinetics .

Comparative Reaction Efficiency

ParameterSuzuki Coupling Reductive Amination Sulfonylation
Yield68%94%94%
Time24 h2 h1.5 h
CatalystPd(OAc)₂NaBH₃CNNone

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by the sulfur atom in benzo[b]thiophene, favoring 3-position reactivity .

  • Steric Effects : 1-Methylpiperidine’s bulkiness limits substitution at the para-position of the thiophene ring .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine?

The compound is synthesized via coupling reactions between benzo[b]thiophene derivatives and piperidine precursors. For example, analogous benzoylpiperidines are prepared by reacting carboxylic acids (e.g., hydroxypicolinoyl chloride) with piperidine intermediates in chloroform/methanol (CHCl₃/MeOH) under reflux, yielding 50–57% . Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt.
  • Purification : Column chromatography with CHCl₃/MeOH gradients.
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine).

Table 1. Example Reaction Conditions

ReagentSolventYield (%)Reference
4-Hydroxypicolinoyl acidCHCl₃/MeOH56
5-HydroxynicotinamideCHCl₃/MeOH57

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identifies methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ 7.2–8.0 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H⁺] peaks).
  • Infrared (IR) spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

Q. What safety precautions are recommended for laboratory handling?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : Keep in sealed containers under argon at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be improved for structurally related piperidine derivatives?

Low yields (e.g., 50–57% ) often stem from steric hindrance or side reactions. Strategies include:

  • Catalytic systems : Pd-based catalysts for cross-couplings (e.g., Suzuki-Miyaura) .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility.
  • Temperature gradients : Gradual heating (60–80°C) minimizes decomposition.

Q. What approaches are used to resolve contradictions in toxicological data?

Conflicting toxicity reports require:

  • In vitro validation : MTT assays on HepG2/HEK293 cells to assess cytotoxicity .
  • Comparative analysis : Cross-reference with analogs like 4-benzylpiperidine, which shows low acute toxicity (LD₅₀ > 2000 mg/kg) .
  • In vivo studies : Follow OECD 423 guidelines for rodent models .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to confirm stereochemistry?

SCXRD provides definitive stereochemical assignments. For example:

  • R factors : ≤0.069 for high-confidence structures .
  • Data-to-parameter ratios : ≥17.8 ensure model reliability .

Table 2. Crystallographic Data for Piperidine Analogs

CompoundR FactorTemperature (K)Reference
A0.069296
B0.039173

Q. What methodologies guide structure-activity relationship (SAR) studies?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzo[b]thiophene ring to enhance bioactivity .
  • Computational docking : Use AutoDock Vina to predict binding affinities for kinase targets .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays .

Q. How should stability and storage conditions be optimized?

  • Degradation analysis : Monitor via HPLC under accelerated conditions (40°C/75% RH) .
  • Inert storage : Argon atmospheres prevent oxidation of the piperidine nitrogen .

Q. Methodological Notes

  • Data validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm purity .
  • Controlled experiments : Replicate reactions ≥3 times to ensure reproducibility .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Key comparisons based on structural variations:

Compound Substituents/Linkers Biological Target Purity Reference
4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine Direct methyl-piperidine attachment Hypothesized: CNS receptors N/A N/A
23e () Oxadiazole linker, tert-butyl group Plasmodium falciparum/vivax 30%
14c () Oxadiazole, 3,5-dimethoxybenzyl HDAC6 (inferred) ≥95%
6-fluoro-3-[4-(3-phenoxypropyl)-1-piperazinyl]benzo[b]thiophene () Piperazine-phenoxypropyl linker 5-HT1A receptors (antipsychotic) N/A
  • Lipophilicity : The methyl group on piperidine in this compound may enhance membrane permeability compared to bulkier tert-butyl or oxadiazole-containing analogs .
  • Target Selectivity : Piperazine-linked derivatives () show affinity for serotonin receptors, whereas oxadiazole-containing compounds () inhibit HDAC4. The direct piperidine substitution in the target compound may favor different target interactions.

Structure-Activity Relationships (SAR)

  • Piperidine vs. Piperazine : Piperidine derivatives (e.g., ) often exhibit improved metabolic stability over piperazine analogs due to reduced susceptibility to oxidative dealkylation .

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-15-8-6-11(7-9-15)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMXCLDESKIOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615497
Record name 4-(1-Benzothiophen-3-yl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56839-02-2
Record name 4-(1-Benzothiophen-3-yl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine

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